1-(Ethylsulfanyl)acridin-9-amine
Description
1-(Ethylsulfanyl)acridin-9-amine is an acridine derivative characterized by an ethylsulfanyl (-S-CH₂CH₃) substituent at position 1 and an amine (-NH₂) group at position 9 of the acridine core. Acridine derivatives are π-electron-deficient heterocycles known for their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties . However, analogous compounds with sulfur-containing substituents (e.g., sulfonamides, thiosemicarbazides) have demonstrated improved pharmacokinetic profiles and target specificity .
Properties
CAS No. |
89331-37-3 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-ethylsulfanylacridin-9-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-13-9-5-8-12-14(13)15(16)10-6-3-4-7-11(10)17-12/h3-9H,2H2,1H3,(H2,16,17) |
InChI Key |
KXQNAMDXFOHLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC2=NC3=CC=CC=C3C(=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylthio)acridin-9-amine typically involves the introduction of an ethylthio group and an amine group onto the acridine core. One common method is the reaction of 9-chloroacridine with ethylthiol in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production of 1-(Ethylthio)acridin-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(Ethylthio)acridin-9-amine.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylthio)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl₂), iron powder
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted acridines with different functional groups
Scientific Research Applications
1-(Ethylthio)acridin-9-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Ethylthio)acridin-9-amine primarily involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting processes like replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the ethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acridin-9-amine Derivatives
This section evaluates 1-(Ethylsulfanyl)acridin-9-amine against structurally related acridin-9-amine derivatives, focusing on substituent effects, synthesis yields, physicochemical properties, and biological activities.
Physicochemical Properties
- N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4): Crystalline solid with monodentate planar geometry at C13; IR and NMR confirm amine and aromatic moieties .
- N-(4-(5-Styrylisoxazol-3-yl)phenyl)acridin-9-amine (4g): Red powder (m.p. 162–164°C); IR peaks at 3340 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C); ESI-MS: m/z 439.52 .
- 1-(Ethylsulfanyl)acridin-9-amine: Predicted higher lipophilicity (logP) compared to methoxy or hydroxyl analogs due to the ethylsulfanyl group .
Structure-Activity Relationships (SAR)
- Planar Acridine Core: Essential for intercalation and receptor binding (e.g., tacrine derivatives lose activity with bulky substituents) .
- Electron-Donating Groups (e.g., methoxy): Enhance DNA intercalation but may reduce metabolic stability .
- Sulfur-Containing Groups (e.g., ethylsulfanyl): Improve solubility and enzyme inhibition (e.g., sulfonamides in carbonic anhydrase targeting) .
Biological Activity
1-(Ethylsulfanyl)acridin-9-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
1-(Ethylsulfanyl)acridin-9-amine features a unique structure that contributes to its biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C13H12N2S |
| Molecular Weight | 232.31 g/mol |
| IUPAC Name | 1-(ethylsulfanyl)-9-aminoacridine |
The biological activity of 1-(Ethylsulfanyl)acridin-9-amine is attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, leading to effects on cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 1-(Ethylsulfanyl)acridin-9-amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, demonstrating the compound's potential as an antibacterial agent.
Anticancer Properties
1-(Ethylsulfanyl)acridin-9-amine has been evaluated for its anticancer activity. In a series of experiments involving human cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 5.2 |
| SH-SY5Y (Neuroblastoma) | 3.8 |
| MCF7 (Breast Cancer) | 4.5 |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 1-(Ethylsulfanyl)acridin-9-amine was assessed against a panel of clinically relevant pathogens. The study concluded that the compound displayed potent activity with low MIC values, indicating its potential for development as a therapeutic agent against infections caused by multidrug-resistant organisms.
Study 2: Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of 1-(Ethylsulfanyl)acridin-9-amine on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting its viability as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
